Lipophilicity Comparison: Dicyclopropylmethyl vs Cyclopropylmethyl
The computed octanol-water partition coefficient (XLogP3-AA) for N-(dicyclopropylmethyl)-4-fluoroaniline is 3.6, reflecting enhanced lipophilicity due to the second cyclopropyl ring [1]. Its closest commercially cataloged analog, N-(cyclopropylmethyl)-4-fluoroaniline (CAS 356539-43-0), has a computed XLogP3-AA of 2.4 . This difference of +1.2 log units is significant for membrane permeability and protein binding predictions.
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | N-(Cyclopropylmethyl)-4-fluoroaniline (CAS 356539-43-0): XLogP3-AA 2.4 |
| Quantified Difference | +1.2 log units (higher lipophilicity for target compound) |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm; values retrieved 2026-05-01 |
Why This Matters
A 1.2 log unit increase in XLogP3-AA typically corresponds to roughly an order of magnitude higher membrane affinity, which can significantly influence oral bioavailability and tissue distribution profiles in lead optimization.
- [1] PubChem. (2025). N-(Dicyclopropylmethyl)-4-fluoroaniline (CID 43362787). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-_dicyclopropylmethyl_-4-fluoroaniline View Source
